molecular formula C16H18N4O3S B14872204 N-(2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide

N-(2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide

Cat. No.: B14872204
M. Wt: 346.4 g/mol
InChI Key: IUBMYTCMPZMURD-UHFFFAOYSA-N
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Description

N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide is a complex organic compound that belongs to the class of thienopyrazoles. This compound is characterized by its unique structure, which includes a thieno[3,4-c]pyrazole core, a tert-butyl group, and a nitrobenzamide moiety. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide typically involves multiple steps, including the formation of the thieno[3,4-c]pyrazole core, introduction of the tert-butyl group, and attachment of the nitrobenzamide moiety. One common synthetic route starts with the preparation of the thieno[3,4-c]pyrazole intermediate, which is then functionalized with the tert-butyl group through a Friedel-Crafts alkylation reaction. The final step involves the coupling of the intermediate with 4-nitrobenzoyl chloride under basic conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield the corresponding amine, while substitution of the tert-butyl group can produce various alkyl or aryl derivatives .

Scientific Research Applications

N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its thieno[3,4-c]pyrazole core and nitrobenzamide moiety make it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C16H18N4O3S

Molecular Weight

346.4 g/mol

IUPAC Name

N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide

InChI

InChI=1S/C16H18N4O3S/c1-16(2,3)19-14(12-8-24-9-13(12)18-19)17-15(21)10-4-6-11(7-5-10)20(22)23/h4-7H,8-9H2,1-3H3,(H,17,21)

InChI Key

IUBMYTCMPZMURD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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